4-Bromo-6,8-dimethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid typically involves the bromination of 6,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Uniqueness
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is unique due to the presence of both bromine and methyl groups on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-6,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-7(2)11-8(4-6)10(13)9(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DLFVQWSMSHLZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.